2-Amino-1-(m-tolyl)ethanol
Overview
Description
It has the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to an aromatic ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It contains both a primary amine and a primary alcohol, which suggests that it could participate in a variety of chemical reactions . For instance, primary amines can undergo nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds, such as ethanol, are known to be metabolized in the liver through several enzymatic pathways, including alcohol dehydrogenase and cytochrome p450 enzyme cyp2e1 .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(m-tolyl)ethanol plays a significant role in biochemical reactions due to its bifunctional nature, containing both a primary amine and a primary alcohol. This compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes. Additionally, it can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The interactions of this compound with these enzymes and proteins are crucial for its role in various metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neuronal function. Additionally, this compound can impact the expression of genes related to cell growth and differentiation, highlighting its potential role in cellular development and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonding and other non-covalent interactions, leading to changes in their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism. These temporal effects are important for understanding the compound’s behavior in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols to aldehydes and further to carboxylic acids. These interactions can affect metabolic flux and the levels of metabolites in cells, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular function. The localization of this compound within these compartments can impact its activity and interactions with other biomolecules, highlighting its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(m-tolyl)ethanol involves the reduction of 2-nitro-1-(m-tolyl)ethanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride . The reaction typically takes place under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of catalytic hydrogenation is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(m-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-Amino-1-(m-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs for treating diseases like cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(p-tolyl)ethanol: Similar structure but with the amino and hydroxyl groups attached to the para position of the aromatic ring.
2-Amino-1-(o-tolyl)ethanol: Similar structure but with the amino and hydroxyl groups attached to the ortho position of the aromatic ring.
2-Amino-1-phenylethanol: Lacks the methyl group on the aromatic ring.
Uniqueness
2-Amino-1-(m-tolyl)ethanol is unique due to the presence of the methyl group at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Properties
IUPAC Name |
2-amino-1-(3-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZOTKNVCPHART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541880 | |
Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53360-88-6 | |
Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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